3-chloro-N-propylbenzene-1-sulfonamide
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Description
3-chloro-N-propylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 727705-97-7 . It has a molecular weight of 233.72 and its IUPAC name is 3-chloro-N-propylbenzenesulfonamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C9H12ClNO2S . The Inchi Code for this compound is 1S/C9H12ClNO2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 233.72 .Mechanism of Action
While the specific mechanism of action for 3-chloro-N-propylbenzene-1-sulfonamide is not available, sulfonamides in general are known to inhibit bacterial synthesis of folic acid . They act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid .
Safety and Hazards
The safety information available indicates that 3-chloro-N-propylbenzene-1-sulfonamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
3-chloro-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAAAUORLGFQKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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